molecular formula C25H26FN3O7S B8144486 Exatecan-d5 (mesylate)

Exatecan-d5 (mesylate)

Cat. No.: B8144486
M. Wt: 536.6 g/mol
InChI Key: BICYDYDJHSBMFS-KUJFLAIJSA-N
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Description

Exatecan-d5 (mesylate) is a deuterated form of Exatecan mesylate, a potent inhibitor of DNA topoisomerase I. This compound is a derivative of camptothecin, a natural alkaloid with significant antitumor activity. Exatecan-d5 (mesylate) is primarily used in scientific research to study its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications in cancer treatment .

Preparation Methods

The synthesis of Exatecan-d5 (mesylate) involves several steps, starting from camptothecin. The process includes the introduction of deuterium atoms to enhance the stability and pharmacokinetic properties of the compound. The synthetic route typically involves:

Industrial production methods for Exatecan-d5 (mesylate) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Exatecan-d5 (mesylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.

    Substitution: The mesylate group can be substituted with other functional groups to create derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of Exatecan-d5 (mesylate) with modified functional groups .

Scientific Research Applications

Exatecan-d5 (mesylate) has a wide range of scientific research applications, including:

Mechanism of Action

Exatecan-d5 (mesylate) exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, Exatecan-d5 (mesylate) prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Exatecan-d5 (mesylate) is compared with other camptothecin derivatives such as:

    Topotecan: Another topoisomerase I inhibitor with similar antitumor activity but different pharmacokinetic properties.

    Irinotecan: A prodrug that is converted to its active form, SN-38, which inhibits topoisomerase I.

    Camptothecin: The parent compound from which Exatecan-d5 (mesylate) is derived.

Exatecan-d5 (mesylate) is unique due to its deuterated structure, which enhances its stability and pharmacokinetic profile, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

(10S,23S)-23-amino-18-fluoro-10-hydroxy-19-methyl-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1/i1D3,3D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYDYDJHSBMFS-KUJFLAIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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